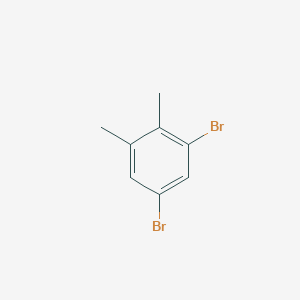

1,5-Dibromo-2,3-dimethylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,5-Dibromo-2,3-dimethylbenzene” is a type of organic compound. It’s a derivative of benzene, where two bromine atoms are substituted at the 1st and 5th positions, and two methyl groups are substituted at the 2nd and 3rd positions .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two bromine atoms and two methyl groups attached. The bromine atoms are located at the 1st and 5th positions, and the methyl groups are at the 2nd and 3rd positions .

科学的研究の応用

1,5-Dibromo-2,3-dimethylbenzene (this compound) has found application in various scientific research studies. It is used as a starting material for the synthesis of various organic compounds. It is also used as a solvent in various laboratory experiments. This compound has been used in the synthesis of pharmaceuticals, fragrances, and dyes. It has also been used as a reagent in the synthesis of brominated aromatic compounds.

作用機序

Target of Action

It is known to affect the respiratory system .

Mode of Action

It is known to be involved in the synthesis of porphyrin dimers . Porphyrins are key compounds in nature due to their role in hemoglobin, myoglobin, chlorophyll, and cytochromes .

Biochemical Pathways

3,5-Dibromo-o-xylene is used as a spacer in the synthesis of porphyrin dimers . These dimers have unique optical and electrochemical properties, high thermal stability, and advanced chemistry, making them applicable in various fields of medicine and techniques .

Pharmacokinetics

Its physical properties such as its solid form and density of 196 g/mL at 25 °C (lit) may influence its bioavailability.

Result of Action

The result of the action of 3,5-Dibromo-o-xylene is the formation of porphyrin dimers . These dimers have been found to exhibit high inhibition against HEK293T cells in the absence of light .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-o-xylene. For instance, the presence of water in the bromination process of o-xylene (used to produce 3,5-Dibromo-o-xylene) can affect the direction and mechanism of bromination .

実験室実験の利点と制限

The use of 1,5-dibromo-2,3-dimethylbenzene (this compound) in laboratory experiments has several advantages. It is a relatively inexpensive compound and is available in large quantities. It is also relatively stable and can be stored for long periods of time. However, this compound is toxic and should be handled with caution. It should be stored in a well-ventilated area and protective equipment should be worn when handling it.

将来の方向性

In the future, further research should be conducted on 1,5-dibromo-2,3-dimethylbenzene (this compound) to better understand its biochemical and physiological effects. Research should also be conducted to determine the optimal conditions for its synthesis and its potential applications in the production of pharmaceuticals, fragrances, and dyes. Additionally, research should be conducted to determine the optimal conditions for its use as a solvent in laboratory experiments. Finally, research should be conducted to determine the most efficient and cost-effective methods for its disposal.

合成法

The synthesis of 1,5-dibromo-2,3-dimethylbenzene (this compound) can be achieved through various methods. The most common method for its synthesis is the reaction of 2,3-dimethylbenzene with bromine. This reaction is carried out in the presence of a catalyst such as sulfuric acid. The reaction yields this compound as the main product.

Safety and Hazards

特性

IUPAC Name |

1,5-dibromo-2,3-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOWYDXIKBTQHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[2-oxo-2-[[(1R,2R)-2-(trifluoromethyl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2901981.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-bromofuran-2-carboxamide](/img/structure/B2901983.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2901992.png)

![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide](/img/structure/B2901997.png)

![Methyl 3-amino-4-[(4-ethylphenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2902000.png)